REACTION_CXSMILES
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C([Si](C)(C)[O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH:14]=2)=[CH:9][CH:8]=1)(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[OH:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH:14]=2)=[CH:11][CH:12]=1 |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the solvent was removed
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Type
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CUSTOM
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Details
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the residue was partitioned between ethyl acetate and water
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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the filtrate concentrated in vacuo
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Type
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CUSTOM
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Details
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to give colorless oil, which
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Type
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CUSTOM
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Details
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was purified on a silica gel column by a CombiFlash® system
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |